molecular formula C22H19ClN2O3 B2775803 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole CAS No. 282523-23-3

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole

Cat. No.: B2775803
CAS No.: 282523-23-3
M. Wt: 394.86
InChI Key: BFSUBYRXVTYOQI-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a chloro substituent and two methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-26-18-8-3-15(4-9-18)14-28-25-21-13-17(23)7-12-20(21)24-22(25)16-5-10-19(27-2)11-6-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSUBYRXVTYOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole typically involves the condensation of 4-methoxyaniline with 6-chloro-2-formylbenzimidazole under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid, sodium borohydride, and methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.

    4-Methoxyphenylacetic acid: Used as an intermediate in pharmaceutical synthesis.

    6-(4-Methoxyphenyl)pyrimidine-2,4-diamine: Investigated for its biological activities.

Uniqueness

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN2O3C_{18}H_{18}ClN_{2}O_{3}. It features a benzimidazole core substituted with methoxy and chloro groups, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with benzimidazole derivatives, including antitumor, antimicrobial, and anti-inflammatory properties. The specific compound has been investigated for its potential in these areas.

Antitumor Activity

Research indicates that compounds related to benzimidazole exhibit significant antitumor effects. For instance, in a study assessing various benzimidazole derivatives, it was found that certain compounds demonstrated remarkable cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.85 µM to 6.75 µM depending on the derivative used .

Table 1: Antitumor Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
This compoundA549TBD
Compound 5MCF-70.46
Compound 8HCC8276.26
Compound 9NCI-H3581.73

Note: TBD indicates that specific data for the compound is not yet available.

The mechanism of action for these compounds often involves the inhibition of key cellular pathways that lead to cancer cell proliferation and survival.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promise in antimicrobial applications. Studies have utilized broth microdilution methods to evaluate the efficacy of benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited potent antibacterial activity .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Compound 5Escherichia coliTBD

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including the compound . The study reported that derivatives with chloro and methoxy substitutions demonstrated enhanced biological activity compared to their unsubstituted counterparts. The presence of these functional groups appears to improve binding affinity to target proteins involved in tumor growth and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with o-phenylenediamine derivatives under acidic conditions. Key steps include:

  • Nucleophilic substitution for introducing methoxyphenyl groups.
  • Cyclization using catalysts like POCl₃ or polyphosphoric acid to form the benzimidazole core .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while reflux in ethanol enhances intermediate stability .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity. Yields range from 60–85%, depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this benzimidazole derivative?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), benzimidazole protons (δ 7.2–8.5 ppm), and aromatic carbons (δ 110–160 ppm) .
  • IR Spectroscopy : Confirm C-Cl (650–800 cm⁻¹) and benzimidazole N-H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 450.1212) .
  • X-ray crystallography (if crystals form): Resolves bond angles and spatial arrangement of substituents .

Q. What in vitro biological assays are recommended for initial evaluation of its pharmacological potential?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli (CLSI guidelines) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) using recombinant enzymes .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogen (F, Br) or electron-withdrawing groups (NO₂) at the chloro position to assess potency .
  • Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., tubulin or topoisomerase II) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., methoxyphenyl groups) for binding using MOE or Schrödinger .
  • Biological Validation : Compare IC₅₀ values of analogs in enzyme inhibition assays to refine SAR .

Q. What computational methods are suitable for predicting binding interactions with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use Glide (Schrödinger Suite) to model ligand-enzyme complexes (e.g., with PDB ID 1XYZ). Key parameters: grid size = 20 Å, XP precision .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond occupancy .
  • Free Energy Calculations : MM-GBSA to estimate ΔG binding, prioritizing analogs with ΔG < -8 kcal/mol .

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation .
  • Meta-Analysis : Compare data with structurally similar benzimidazoles (e.g., 2-phenyl-1H-benzimidazole derivatives) to identify substituent-dependent trends .
  • Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

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